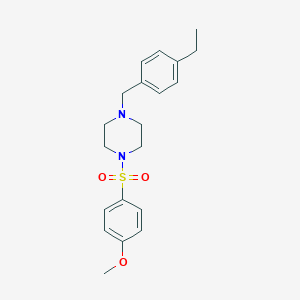![molecular formula C19H16ClNO4 B249225 (4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione CAS No. 5791-77-5](/img/structure/B249225.png)
(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as Chlorambucil, which is a chemotherapy drug used to treat certain types of cancer. However,
Mécanisme D'action
Chlorambucil is an alkylating agent that forms covalent bonds with DNA, leading to cross-linking and fragmentation of DNA strands. This results in the inhibition of DNA replication and transcription, ultimately leading to cell death.
Biochemical and physiological effects:
Chlorambucil has been shown to have both cytotoxic and immunosuppressive effects. It induces apoptosis in cancer cells and also inhibits the proliferation of T and B lymphocytes. This makes it a useful tool in both cancer research and immunology research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Chlorambucil is its ability to target cancer cells specifically, leaving healthy cells relatively unaffected. This makes it a valuable tool for cancer research. However, its cytotoxic effects can also be a limitation, as it can be difficult to find the optimal concentration for experiments without causing cell death.
Orientations Futures
There are several future directions for Chlorambucil research. One area of interest is the development of new analogs with improved efficacy and fewer side effects. Another area of interest is the use of Chlorambucil in combination with other drugs to enhance its effectiveness. Additionally, there is potential for Chlorambucil to be used in the treatment of autoimmune diseases, as its immunosuppressive effects could be beneficial in regulating the immune system.
Méthodes De Synthèse
Chlorambucil is synthesized by the reaction of 4-(4-chlorophenyl)-2,4-dioxobutanoic acid with 2-aminoethanol in the presence of a dehydrating agent. The resulting product is then treated with formaldehyde and hydrochloric acid to produce Chlorambucil.
Applications De Recherche Scientifique
Chlorambucil has been extensively studied for its potential use in cancer research. It works by inhibiting the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms. Chlorambucil has been shown to be effective against a variety of cancers, including leukemia, lymphoma, and multiple myeloma.
Propriétés
Numéro CAS |
5791-77-5 |
|---|---|
Nom du produit |
(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
Formule moléculaire |
C19H16ClNO4 |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H16ClNO4/c20-14-8-6-12(7-9-14)16-15(17(23)13-4-2-1-3-5-13)18(24)19(25)21(16)10-11-22/h1-9,16,22-23H,10-11H2/b17-15+ |
Clé InChI |
GRYIUBZNDKUQCA-BMRADRMJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)O |
SMILES canonique |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249146.png)
![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)





![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)

![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)
